molecular formula C29H29N5O3 B2754511 N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-73-0

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2754511
CAS No.: 941954-73-0
M. Wt: 495.583
InChI Key: VQUMYFANSJWIAN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
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Scientific Research Applications

Anion Coordination and Molecular Structure

Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has shown varied spatial orientations impacting anion coordination. These compounds exhibit unique geometries and assembly through weak interactions, forming structures with potential implications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).

Histamine H4 Receptor Inverse Agonists

Compounds with quinazoline-containing structures have been identified as potent histamine H4 receptor (H4R) inverse agonists. These findings suggest their utility in designing dual-action H1R/H4R ligands with potential therapeutic benefits for conditions such as inflammation (Smits et al., 2008).

Crystallographic Studies on Quinoline Derivatives

Structural studies on quinoline derivatives have provided detailed insights into their molecular configurations. These studies are crucial for understanding the interaction mechanisms and designing compounds with desired properties (Karmakar et al., 2009).

Antimalarial and Antimicrobial Applications

Research into quinoxaline derivatives has demonstrated significant antimicrobial and antiprotozoal activities, suggesting the potential of these compounds in treating infectious diseases. The structural flexibility and functional group modifications play a crucial role in enhancing their biological efficacy (Patel et al., 2017).

Inotropic Activity and Cardiovascular Research

Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have highlighted their positive inotropic activity, indicating potential applications in developing cardiovascular therapies (Zhang et al., 2008).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMYFANSJWIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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